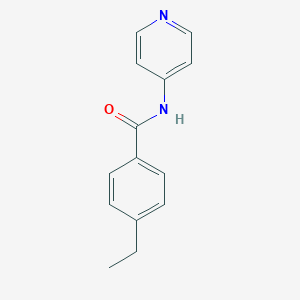
4-ethyl-N-pyridin-4-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-pyridin-4-ylbenzamide, also known as EPPB, is a synthetic compound that has gained attention in the field of scientific research due to its potential as a tool for studying protein-protein interactions. EPPB is a small molecule inhibitor that specifically targets the interaction between two proteins, known as BRD4 and P-TEFb. This interaction plays a crucial role in gene transcription, making EPPB a valuable tool for studying the regulation of gene expression.
作用機序
4-ethyl-N-pyridin-4-ylbenzamide works by specifically targeting the interaction between BRD4 and P-TEFb. BRD4 is a protein that plays a crucial role in the regulation of gene expression, while P-TEFb is a protein complex that is involved in the transcription of RNA. By inhibiting the interaction between these two proteins, 4-ethyl-N-pyridin-4-ylbenzamide can disrupt the normal process of gene transcription, leading to a variety of biological effects.
生化学的および生理学的効果
4-ethyl-N-pyridin-4-ylbenzamide has been shown to have a variety of biochemical and physiological effects, particularly in cancer cells. Studies have shown that 4-ethyl-N-pyridin-4-ylbenzamide can induce apoptosis, or programmed cell death, in cancer cells, while also inhibiting their proliferation and migration. 4-ethyl-N-pyridin-4-ylbenzamide has also been shown to have anti-inflammatory effects, making it a potential treatment for autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of using 4-ethyl-N-pyridin-4-ylbenzamide in lab experiments is its specificity for the BRD4-P-TEFb interaction. This allows researchers to study the role of this interaction in gene transcription and other biological processes. However, one limitation of using 4-ethyl-N-pyridin-4-ylbenzamide is its potential toxicity, particularly at high concentrations. Researchers must carefully control the concentration of 4-ethyl-N-pyridin-4-ylbenzamide used in experiments to avoid unwanted effects.
将来の方向性
There are several potential future directions for research involving 4-ethyl-N-pyridin-4-ylbenzamide. One area of interest is the development of more potent and selective inhibitors of the BRD4-P-TEFb interaction. Another area of interest is the study of the role of BRD4 in other biological processes, such as inflammation and immunity. 4-ethyl-N-pyridin-4-ylbenzamide may also have potential applications in the development of new cancer treatments, particularly for cancers that are driven by oncogenes.
合成法
4-ethyl-N-pyridin-4-ylbenzamide can be synthesized using a multistep process involving several chemical reactions. The first step involves the reaction of 4-aminobenzonitrile with ethyl bromide to form 4-ethylaminobenzonitrile. This compound is then reacted with pyridine to form 4-ethyl-N-pyridin-4-ylbenzamide.
科学的研究の応用
4-ethyl-N-pyridin-4-ylbenzamide has been used in a variety of scientific research applications, particularly in the field of cancer research. Studies have shown that 4-ethyl-N-pyridin-4-ylbenzamide can inhibit the growth of cancer cells by blocking the interaction between BRD4 and P-TEFb, which is essential for the expression of oncogenes. 4-ethyl-N-pyridin-4-ylbenzamide has also been used to study the role of BRD4 in inflammation and autoimmune diseases.
特性
CAS番号 |
777872-25-0 |
|---|---|
製品名 |
4-ethyl-N-pyridin-4-ylbenzamide |
分子式 |
C14H14N2O |
分子量 |
226.27 g/mol |
IUPAC名 |
4-ethyl-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C14H14N2O/c1-2-11-3-5-12(6-4-11)14(17)16-13-7-9-15-10-8-13/h3-10H,2H2,1H3,(H,15,16,17) |
InChIキー |
NKUWOPWNSIKZQX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



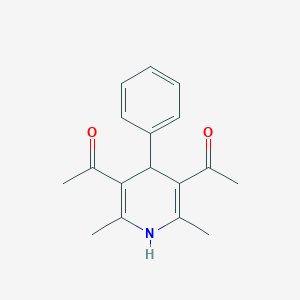
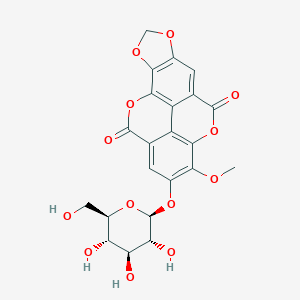
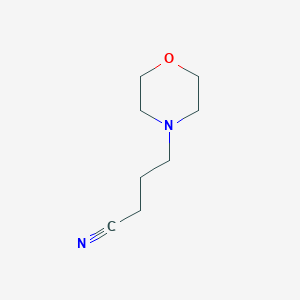
![(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B183467.png)
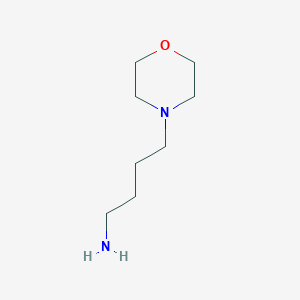
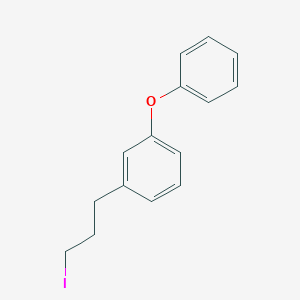
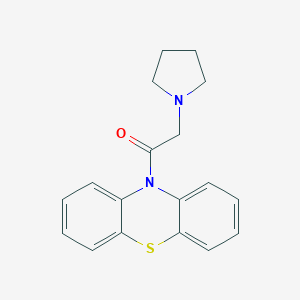
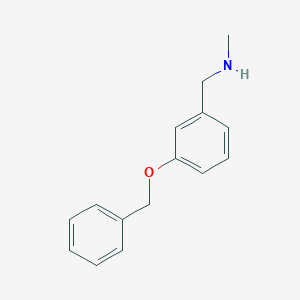
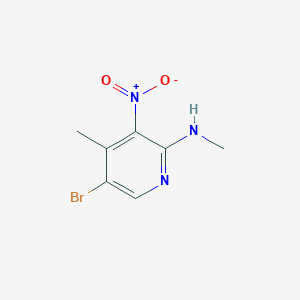
![N-[(2-ethoxyphenyl)methyl]cyclopentanamine](/img/structure/B183475.png)
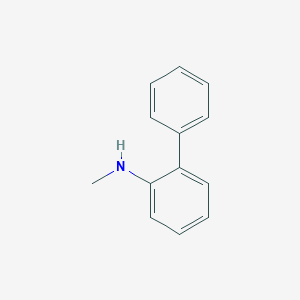
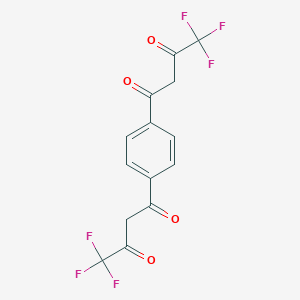
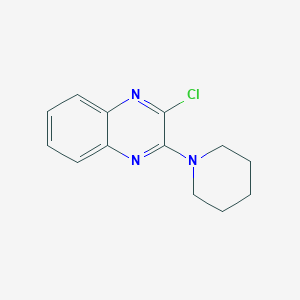
![3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B183480.png)